REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[N+:7]([CH3:10])([O-:9])=[O:8].Cl[C:12]1[C:17]([Cl:18])=[CH:16][C:15]([Cl:19])=[CH:14][N:13]=1.Cl>CS(C)=O>[Cl:18][C:17]1[C:12]([CH2:10][N+:7]([O-:9])=[O:8])=[N:13][CH:14]=[C:15]([Cl:19])[CH:16]=1 |f:0.1|
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Name
|
|
Quantity
|
30.74 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
16.72 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
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Type
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ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for another 1 hour
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Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled with ice again
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Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for another 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (200 ml×1)
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Type
|
WASH
|
Details
|
The resulting organic layer was washed with water (100 ml×1)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over saturated aqueous sodium chloride
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Type
|
CUSTOM
|
Details
|
anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)Cl)C[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |